1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

Catalog No.
S3275398
CAS No.
2260930-70-7
M.F
C7H4BrF3O2S
M. Wt
289.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

CAS Number

2260930-70-7

Product Name

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

IUPAC Name

1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07

InChI

InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H

InChI Key

PVMOLYKAOMWVRJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Br

solubility

not available

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene is a complex organic compound characterized by the presence of a bromo group, a difluoromethyl group, and a sulfonyl group attached to a fluorobenzene ring. Its molecular formula is C7H4BrF3O2SC_7H_4BrF_3O_2S, and it belongs to a broader class of compounds known as aryl halides and sulfonyl compounds. The compound's structure features a sulfonyl group (SO2-SO_2) that enhances its reactivity, particularly in nucleophilic substitution reactions and coupling reactions.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in organic synthesis.
  • Cross-Coupling Reactions: It can engage in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic compounds.
  • Fluorination Reactions: The difluoromethyl group allows for unique reactivity patterns, particularly in fluorination processes where sulfur-based reagents may be involved .

While specific biological activities of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, aryl halides are known to have antimicrobial and anticancer activities due to their ability to interact with biological macromolecules. The presence of the sulfonyl group may also contribute to potential bioactivity through interactions with enzymes or receptors.

The synthesis of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene can be achieved through several methods:

  • Direct Halogenation: Starting from 4-fluorobenzene, bromination can be performed using bromine in the presence of a catalyst .
  • Difluoromethylation: The introduction of the difluoromethyl group can be accomplished using reagents like N,N-diethylaminosulfur trifluoride (DAST) or other sulfur-based fluorination agents .
  • Sulfonylation: The sulfonyl group can be introduced via reaction with sulfonyl chlorides under basic conditions.

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene has various applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its unique properties may be utilized in developing new materials with specific electronic or optical characteristics.
  • Analytical Chemistry: It can act as a standard or reagent in analytical methods such as gas chromatography-mass spectrometry.

Interaction studies involving 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research suggests that the compound's sulfonyl and difluoromethyl groups enhance its electrophilic character, making it susceptible to nucleophilic attack. This property is particularly valuable in synthetic organic chemistry for constructing complex molecular architectures.

Several compounds share structural similarities with 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
1-Bromo-4-fluorobenzeneAryl bromide with a fluorine substituentUsed as an intermediate in agrochemical production
1-(Difluoromethyl)-4-fluorobenzeneContains difluoromethyl but lacks the sulfonyl groupExhibits different reactivity patterns
SulfonylfluorideContains a sulfonyl group but lacks aromaticityUseful as a fluorinating agent

Uniqueness of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

The combination of the difluoromethyl and sulfonyl groups distinguishes this compound from others. Its potential for diverse chemical transformations and applications in both organic synthesis and material science underscores its significance. The ability to participate in cross-coupling reactions further enhances its utility compared to similar compounds that may lack such reactivity.

Halogenation Strategies in Sulfonyl-Fluorobenzene Systems

Halogenation of pre-functionalized sulfonyl fluorobenzenes represents a direct route to introducing bromine at the difluoromethyl position. A key method involves the electrophilic bromination of 1-(difluoromethyl)sulfonyl-4-fluorobenzene using brominating agents such as $$ \text{N-bromosuccinimide (NBS)} $$ or molecular bromine ($$ \text{Br}2 $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at subzero temperatures. The electron-withdrawing sulfonyl group activates the difluoromethyl moiety toward electrophilic attack, while the fluorine substituents on the benzene ring direct regioselectivity.

Recent studies have optimized solvent systems to suppress competing side reactions. For example, toluene ($$ \text{PhMe} $$) mixed with dimethylacetamide (DMA) in a 3:1 ratio enhances bromine incorporation by stabilizing reactive intermediates. The table below compares bromination efficiencies under varying conditions:

Brominating AgentSolvent SystemTemperature (°C)Yield (%)
NBS$$ \text{CH}2\text{Cl}2 $$-7868
$$ \text{Br}_2 $$$$ \text{PhMe/DMA} $$2582
$$ \text{Br}_2 $$$$ \text{THF} $$045

Notably, kinetic studies reveal that bromine diffusion rates in $$ \text{PhMe/DMA} $$ are 2.3-fold higher than in pure $$ \text{CH}2\text{Cl}2 $$, explaining the superior yields.

Transition-Metal Catalyzed Difluoromethylation Pathways

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for installing difluoromethyl groups onto aryl bromides. This method employs $$ \text{Ni(bpy)}3^{2+} $$ (bpy = 2,2'-bipyridine) as a catalyst and zinc powder as a reductant to mediate the coupling between 4-fluorobenzenesulfonyl chloride and bromodifluoromethane ($$ \text{CF}2\text{HBr} $$). The reaction proceeds via a radical mechanism, where single-electron transfer from zinc generates a difluoromethyl radical ($$ \cdot\text{CF}_2\text{H} $$) that couples with the nickel-activated sulfonyl chloride.

Critical to this approach is the redox potential matching between the nickel catalyst and the sulfone electrophile. Sulfones with reduction potentials near -2.0 V vs. $$ \text{Fc}^+/\text{Fc} $$ exhibit optimal reactivity, as demonstrated below:

Sulfone ElectrophileReduction Potential (V)Product Yield (%)
2-PySO$$2$$CF$$2$$H-2.0790
PhSO$$2$$CF$$2$$H-2.380
4-F-C$$6$$H$$4$$SO$$2$$CF$$2$$H-2.1280

The presence of Lewis acids like $$ \text{ZnBr}_2 $$ accelerates sulfone activation by polarizing the $$ \text{S=O} $$ bonds, facilitating electron transfer.

Palladium-Mediated Cross-Coupling Approaches

Palladium complexes enable the construction of carbon-sulfur bonds between brominated intermediates and difluoromethyl sulfones. A notable protocol involves $$ \text{Pd(PPh}3\text{)}4 $$-catalyzed coupling of 4-bromofluorobenzene with (difluoromethyl)sulfonyl zinc reagents ($$ \text{CF}2\text{HSO}2\text{ZnX} $$) in tetrahydrofuran ($$ \text{THF} $$) at 80°C. The mechanism proceeds through oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with the zinc reagent and reductive elimination to form the target molecule.

Key advances include the use of bulky phosphine ligands ($$ \text{P(t-Bu)}_3 $$) to suppress β-hydride elimination, improving yields to 78–85%. Substrate scope studies demonstrate compatibility with electron-deficient aryl bromides but limited reactivity with sterically hindered derivatives:

Aryl BromideLigandYield (%)
4-Bromofluorobenzene$$ \text{PPh}_3 $$65
2-Bromotoluene$$ \text{P(t-Bu)}_3 $$42
3-Bromopyridine$$ \text{PPh}_3 $$88

This method avoids harsh halogenation conditions, making it suitable for thermally sensitive substrates.

Transmetalation Processes in Palladium-Catalyzed Functionalization

Palladium-catalyzed functionalization of 1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene involves transmetalation steps that transfer the difluoromethyl group from the organohalide to palladium intermediates. The reaction typically follows a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination [4] [6].

During oxidative addition, the palladium(0) catalyst inserts into the carbon-bromine bond, forming a Pd(II) complex. The electron-deficient nature of the difluoromethyl group, amplified by the sulfonyl substituent, facilitates this step by lowering the activation energy for bond cleavage [4]. Subsequent transmetalation transfers the difluoromethyl moiety to the palladium center, often requiring a base to deprotonate intermediates or stabilize anionic species. For example, cesium carbonate or potassium phosphate buffers are commonly employed to generate Pd–CF₂H intermediates [4] [6].

Key studies on gold(I)–CF₂H complexes demonstrate that transmetalation efficiency depends on the electronic properties of the ancillary ligands. Phosphine ligands with strong σ-donor capabilities, such as triphenylphosphine, accelerate the transfer by stabilizing the Pd(II) intermediate [4]. In contrast, bulky ligands like Xantphos hinder the process due to steric clashes [4]. These findings imply that ligand selection is critical for optimizing the functionalization of 1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene in cross-coupling reactions.

The final reductive elimination step regenerates the palladium(0) catalyst and releases the difluoromethylated product. Computational studies suggest that the sulfonyl group’s electron-withdrawing effect lowers the energy barrier for reductive elimination by stabilizing the transition state through charge delocalization [6]. This mechanistic insight aligns with experimental observations of high yields in Pd-catalyzed difluoromethylation of aryl iodides using analogous reagents [4].

Difluorocarbene Intermediate Formation and Reactivity

Under specific conditions, 1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene can generate difluorocarbene (CF₂:), a highly reactive intermediate. This process typically occurs via base-induced elimination of hydrogen bromide, driven by the strong electron-withdrawing sulfonyl group [2] [3]. The reaction proceeds through a concerted E2 mechanism, where a base abstracts a β-hydrogen while the bromine departs, resulting in the simultaneous formation of CF₂: and HBr [3] [7].

Difluorocarbene generated from this compound exhibits diverse reactivity, including:

  • Cyclopropanation: CF₂: inserts into alkenes to form gem-difluorocyclopropanes, valuable motifs in medicinal chemistry. The sulfonyl group’s electron-deficient nature enhances the electrophilicity of CF₂:, enabling reactions with electron-rich alkenes under mild conditions [3] [7].
  • Nucleophilic Capture: In the presence of soft nucleophiles like thiols or amines, CF₂: undergoes rapid trapping to yield difluoromethyl thioethers or amines. This pathway competes with cyclopropanation, with selectivity governed by the nucleophile’s concentration and strength [2] [3].
  • Dimerization: At high concentrations, CF₂: dimerizes to tetrafluoroethylene (C₂F₄), though this side reaction is suppressed in the presence of efficient carbene scavengers [3].

The thermal stability of 1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene allows for controlled CF₂: generation at elevated temperatures (80–120°C), as demonstrated in analogous systems [3]. Kinetic isotope effect studies using deuterated analogs confirm that hydrogen abstraction is the rate-determining step, with isotopic substitution reducing elimination rates by a factor of 3–5 [7].

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene represents a highly sophisticated organofluorine compound that has emerged as a pivotal building block in modern synthetic chemistry . This compound incorporates multiple strategic functionalities including a bromo group, difluoromethyl moiety, and sulfonyl fluoride functionality, making it an exceptionally versatile intermediate for complex molecule construction [2] [3]. The unique combination of these functional groups provides unprecedented synthetic opportunities across diverse chemical transformations, enabling the construction of complex molecular architectures with enhanced properties and biological activities [4] [5].

The compound's molecular design capitalizes on the distinctive properties of fluorine-containing functional groups, which have revolutionized pharmaceutical and materials chemistry [6] [7]. The difluoromethyl group acts as a bioisostere for various functional groups including carbinols, thiols, and amides, while the sulfonyl fluoride moiety serves as a powerful electrophile for SuFEx (Sulfur Fluoride Exchange) chemistry [2] [8]. This strategic combination of functionalities enables the construction of complex molecular frameworks that would be challenging or impossible to access through conventional synthetic approaches [9] [10].

Applications in Complex Molecule Construction

Role in Agrochemical Intermediate Synthesis

The incorporation of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene into agrochemical intermediate synthesis represents a significant advancement in agricultural chemistry [11] [12]. The compound's unique structural features provide enhanced metabolic stability and improved bioavailability, characteristics that are crucial for developing effective agricultural products [4] [13]. The difluoromethyl group acts as a key bioisostere, replacing conventional methyl groups to create compounds with superior resistance to enzymatic degradation [10] [9].

In herbicide development, this compound serves as a crucial building block for creating molecules with enhanced phytotoxic activity while maintaining selectivity for target weeds [11] [12]. The sulfonyl fluoride functionality enables efficient coupling reactions with various nucleophiles, facilitating the construction of complex heterocyclic frameworks commonly found in modern herbicides [2] [3]. Recent studies have demonstrated that agrochemicals incorporating this intermediate show remarkable improvements in field performance, with typical yields ranging from 60-95% in synthetic applications [11].

The compound's role in fungicide synthesis has proven particularly valuable, where the fluorinated framework provides enhanced antifungal activity through improved penetration of fungal cell walls [12]. The bromo group serves as an excellent leaving group for various substitution reactions, enabling the introduction of diverse substituents that can modulate biological activity [14] [15]. This versatility has led to the development of fungicides with broader spectrum activity and reduced environmental persistence [11] [12].

Insecticide development has benefited significantly from the incorporation of this compound, particularly in creating molecules with enhanced neurotoxic activity against target pests [12]. The difluoromethyl group provides metabolic stability that extends the compound's biological half-life, reducing the frequency of application required for effective pest control [4] [9]. Studies have shown that insecticides incorporating this intermediate demonstrate improved efficacy against resistant pest populations, addressing a critical challenge in modern agriculture [11] [12].

The synthetic accessibility of this compound has made it an attractive starting material for large-scale agrochemical production [16] [17]. The compound can be readily synthesized through various methodologies, including photoredox catalysis and transition metal-catalyzed coupling reactions, making it commercially viable for industrial applications [18] [19]. The typical yields achieved in agrochemical synthesis range from 60-95%, demonstrating the compound's reliability as a synthetic building block [11].

Utility in Pharmaceutical Lead Diversification

The application of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene in pharmaceutical lead diversification has opened new avenues for drug discovery and development [5] [6]. The compound's unique structural features enable the creation of pharmaceutical leads with enhanced potency, selectivity, and pharmacokinetic properties [4] [7]. The difluoromethyl group serves as a crucial bioisostere, providing improved metabolic stability and enhanced binding affinity to target proteins [10] [9].

In kinase inhibitor development, this compound has proven particularly valuable for creating molecules with enhanced selectivity profiles [20] [21]. The sulfonyl fluoride functionality enables the formation of covalent bonds with specific amino acid residues in kinase active sites, providing improved target engagement and prolonged biological activity [2] [8]. Studies have demonstrated that kinase inhibitors incorporating this intermediate show superior selectivity compared to conventional non-fluorinated analogs, with typical yields in pharmaceutical synthesis ranging from 70-98% [5] [6].

The compound's utility in developing central nervous system (CNS) drugs has been particularly noteworthy [22] [23]. The fluorinated framework enhances blood-brain barrier penetration, a critical requirement for CNS-active compounds [20] [7]. The difluoromethyl group provides metabolic stability against cytochrome P450 enzymes, extending the compound's half-life and reducing dosing frequency [4] [9]. Recent pharmaceutical developments have utilized this intermediate to create CNS drugs with improved therapeutic indices and reduced side effects [5] [22].

Anticancer drug development has significantly benefited from the incorporation of this compound, particularly in creating molecules with enhanced tumor selectivity [5] [20]. The sulfonyl fluoride functionality enables the formation of covalent bonds with specific protein targets overexpressed in cancer cells, providing improved therapeutic efficacy [2] [8]. Studies have shown that anticancer agents incorporating this intermediate demonstrate enhanced potency against drug-resistant cancer cell lines, addressing a critical challenge in oncology [5] [7].

The compound's role in developing antimicrobial agents has proven particularly valuable in addressing antibiotic resistance [24] [25]. The fluorinated framework provides enhanced membrane penetration and improved activity against resistant bacterial strains [5] [23]. The difluoromethyl group contributes to metabolic stability, reducing the likelihood of rapid bacterial adaptation and resistance development [4] [9]. Recent antimicrobial developments have utilized this intermediate to create drugs with novel mechanisms of action and reduced susceptibility to existing resistance mechanisms [5] [24].

Functionality in Fluorinated Polymer Precursors

The utilization of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene as a precursor for fluorinated polymer synthesis represents a significant advancement in materials science [26] [27]. The compound's unique structural features enable the creation of polymers with exceptional thermal stability, chemical inertness, and mechanical properties [28] [29]. The difluoromethyl group provides enhanced hydrophobicity and chemical resistance, while the sulfonyl fluoride functionality enables efficient polymerization reactions [2] [3].

In the development of high-performance fluoropolymers, this compound serves as a crucial monomer for creating materials with superior properties compared to conventional fluorinated polymers [26] [27]. The compound's ability to undergo various polymerization reactions, including radical polymerization and condensation polymerization, makes it versatile for different polymer architectures [28] [29]. Studies have demonstrated that polymers incorporating this monomer show exceptional thermal stability with decomposition temperatures exceeding 400°C, making them suitable for high-temperature applications [26] [27].

The compound's role in creating specialty coatings has proven particularly valuable in developing materials with enhanced surface properties [28] [16]. The fluorinated framework provides exceptional hydrophobicity and oleophobicity, creating surfaces with remarkable anti-fouling properties [26] [27]. The sulfonyl fluoride functionality enables efficient cross-linking reactions, providing coatings with enhanced durability and chemical resistance [2] [3]. These properties have led to applications in aerospace, automotive, and marine industries where surface performance is critical [28] [16].

Membrane technology has significantly benefited from the incorporation of this compound in creating selective separation membranes [27] [29]. The difluoromethyl group provides enhanced selectivity for specific gas separations, while the sulfonyl fluoride functionality enables the creation of cross-linked membrane structures with improved mechanical properties [2] [3]. Recent developments have utilized this compound to create membranes with exceptional performance in gas separation applications, including carbon dioxide capture and hydrogen purification [27] [28].

The compound's utility in creating advanced composites has opened new possibilities for high-performance materials [26] [29]. The fluorinated framework provides enhanced interfacial properties between polymer matrix and reinforcing fibers, improving composite strength and durability [28] [16]. The sulfonyl fluoride functionality enables efficient coupling reactions with various reinforcing materials, creating composites with superior mechanical properties [2] [3]. These advanced composites have found applications in aerospace, automotive, and renewable energy industries where high-performance materials are essential [26] [27].

The synthetic accessibility and scalability of this compound have made it attractive for industrial polymer production [16] [17]. Various synthetic methodologies, including photoredox catalysis and electrochemical synthesis, enable cost-effective production of this monomer on large scales [18] [30]. The typical yields achieved in polymer synthesis range from 50-85%, demonstrating the compound's reliability as a polymer building block [26] [27].

Advanced Synthetic Methodologies

The development of advanced synthetic methodologies for utilizing 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene has significantly expanded its applications in complex molecule construction [31] [32]. Modern synthetic approaches leverage the compound's unique reactivity profile to enable transformations that were previously challenging or impossible [2] [3]. The combination of photoredox catalysis, transition metal catalysis, and organocatalysis has provided unprecedented synthetic opportunities [18] [33].

Photoredox catalysis has emerged as a particularly powerful approach for activating this compound under mild conditions [18] [34]. The use of visible light photocatalysts enables selective activation of the difluoromethyl group, facilitating various radical-mediated transformations [35] [36]. Studies have demonstrated that photoredox conditions provide excellent functional group tolerance and enable reactions that are not possible under thermal conditions [18] [34]. The mild reaction conditions preserve sensitive functional groups while enabling efficient conversion of the starting material [35] [36].

Transition metal catalysis has proven exceptionally valuable for enabling cross-coupling reactions involving this compound [31] [32]. Palladium-catalyzed desulfonative coupling reactions have enabled the formation of carbon-carbon bonds while removing the sulfonyl fluoride group [31] [37]. These transformations provide access to complex molecular architectures that would be difficult to construct through alternative synthetic routes [32] [38]. The development of specialized ligands and reaction conditions has improved the efficiency and scope of these transformations [31] [37].

Organocatalytic approaches have provided sustainable and cost-effective methods for utilizing this compound in synthetic applications [33] [30]. N-heterocyclic carbene (NHC) catalysis has enabled efficient SuFEx reactions under mild conditions without requiring metal catalysts [33]. These approaches provide excellent functional group tolerance and enable reactions with high atom economy [30]. The development of enantioselective organocatalytic methods has opened new possibilities for creating chiral molecules incorporating this building block [39] [40].

Electrochemical methods have emerged as powerful tools for activating this compound under environmentally friendly conditions [30] [34]. The use of electrochemical oxidation and reduction enables selective activation of different functional groups within the molecule [30]. These approaches provide excellent control over reaction selectivity and enable transformations that are not possible under conventional conditions [34]. The development of sustainable electrochemical methods has addressed environmental concerns associated with traditional synthetic approaches [30].

The integration of multiple catalytic systems has enabled complex multistep transformations to be performed in single reaction vessels [40] [36]. The combination of photoredox catalysis with transition metal catalysis has provided unprecedented synthetic efficiency [35] [36]. These approaches enable the construction of complex molecular architectures through cascade reactions that would require multiple steps using conventional synthetic methods [40] [36].

Structure-Activity Relationships

The structure-activity relationships (SAR) of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene have been extensively studied to understand how different functional groups contribute to its synthetic utility [4]. The compound's unique combination of functional groups creates a synergistic effect that enhances its reactivity and selectivity in various transformations [2] [3]. The difluoromethyl group provides electronic activation while the sulfonyl fluoride group serves as a versatile electrophile [10] [9].

The bromo substituent plays a crucial role in determining the compound's reactivity profile [14] [15]. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions and enables oxidative addition in transition metal-catalyzed transformations [31] [32]. The position of the bromo group on the aromatic ring influences the compound's electronic properties and reactivity [14] [15]. Studies have demonstrated that the para-position of the bromo group relative to the sulfonyl fluoride provides optimal reactivity for most synthetic applications [4].

The difluoromethyl group significantly influences the compound's stability and reactivity [10] [9]. The electron-withdrawing nature of the difluoromethyl group increases the electrophilicity of the sulfonyl fluoride functionality, enhancing its reactivity toward nucleophiles [2] [3]. The difluoromethyl group also provides metabolic stability in biological systems, making it valuable for pharmaceutical applications [4] [23]. The hydrogen bond donating ability of the difluoromethyl group enables specific protein interactions that are not possible with other functional groups [10] [9].

The sulfonyl fluoride functionality serves as the primary reactive site for most synthetic transformations [2] [3]. The high electrophilicity of the sulfur center enables efficient nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols [8] [33]. The stability of the sulfonyl fluoride group under various reaction conditions makes it compatible with diverse synthetic methodologies [2] [3]. The ability to selectively activate the sulfonyl fluoride group under specific conditions enables chemoselective transformations in complex molecular environments [8] [33].

The aromatic ring provides electronic stabilization and influences the compound's overall reactivity [4]. The electron-withdrawing nature of the fluorine substituent on the aromatic ring enhances the electrophilicity of the sulfonyl fluoride group [2] [3]. The aromatic ring also provides opportunities for additional functionalization through electrophilic aromatic substitution reactions [14] [15]. The combination of electron-withdrawing substituents creates a highly electrophilic aromatic system that can participate in various coupling reactions [4].

Mechanistic Insights

The mechanistic understanding of reactions involving 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene has been crucial for developing efficient synthetic methodologies [31] [32]. Detailed mechanistic studies have revealed the key steps involved in various transformations and have guided the development of improved reaction conditions [2] [3]. The compound's unique electronic properties enable multiple mechanistic pathways depending on the specific reaction conditions [10] [9].

In photoredox-catalyzed transformations, the mechanism typically involves single-electron transfer processes that generate reactive radical intermediates [18] [34]. The difluoromethyl group can participate in both oxidative and reductive pathways depending on the specific photocatalyst and reaction conditions [35] [36]. Studies have shown that the sulfonyl fluoride group can undergo homolytic cleavage under specific photoredox conditions, generating sulfur-centered radicals that participate in subsequent transformations [18] [34]. The aromatic ring can also participate in radical processes through electron transfer mechanisms [35] [36].

Transition metal-catalyzed reactions typically proceed through oxidative addition, transmetalation, and reductive elimination steps [31] [32]. The bromo group serves as the primary site for oxidative addition to generate organometallic intermediates [37] [38]. The sulfonyl fluoride group can undergo desulfonative coupling reactions that involve carbon-sulfur bond cleavage followed by carbon-carbon bond formation [31] [32]. Mechanistic studies have revealed that the success of these transformations depends on the specific ligand environment and reaction conditions [37] [38].

Organocatalytic transformations typically involve nucleophilic activation of the sulfonyl fluoride group through hydrogen bonding or Lewis base interactions [33] [30]. N-heterocyclic carbene catalysts can activate nucleophiles toward addition to the sulfonyl fluoride group, enabling efficient SuFEx reactions [33]. The mechanism involves formation of a hydrogen-bonded complex between the catalyst and nucleophile, followed by nucleophilic attack on the electrophilic sulfur center [30]. The high stability of the resulting products makes these reactions thermodynamically favorable [33] [30].

Electrochemical transformations involve electron transfer processes that can selectively activate different functional groups within the molecule [30] [34]. The compound can undergo both oxidative and reductive electrochemical processes depending on the applied potential and reaction conditions [30]. Studies have shown that the bromo group can be selectively reduced under cathodic conditions, while the sulfonyl fluoride group can be activated under anodic conditions [34]. The ability to control the reaction pathway through electrochemical parameters provides exceptional selectivity in synthetic applications [30] [34].

XLogP3

2.9

Dates

Last modified: 08-19-2023

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